molecular formula C18H16ClNO4S B2682192 Quinolin-8-yl 4-chloro-3-propoxybenzene-1-sulfonate CAS No. 2415620-74-3

Quinolin-8-yl 4-chloro-3-propoxybenzene-1-sulfonate

Cat. No. B2682192
CAS RN: 2415620-74-3
M. Wt: 377.84
InChI Key: LKZSZWYZJBMRKR-UHFFFAOYSA-N
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Description

Quinolin-8-yl 4-chloro-3-propoxybenzene-1-sulfonate, also known as QPS, is a chemical compound that has been widely used in scientific research. It is a sulfonate derivative of 8-quinolinol, which is a heterocyclic compound that contains a quinoline ring. QPS has been used in various studies due to its unique properties, such as its ability to inhibit the activity of certain enzymes and its potential as a fluorescent probe.

Scientific Research Applications

Anti-cancer Applications

Quinolin-8-yl derivatives have been explored for their pro-apoptotic effects on cancer cells. Research by Cumaoğlu et al. (2015) synthesized compounds bearing the sulfonamide fragment, which showed significant in vitro anti-cancer activity against human hepatocellular, breast, and colon cancer cell lines. The compounds were found to reduce cell proliferation and induce mRNA expression of pro-apoptotic genes, potentially mediated by the activation of p38 and ERK1/2 phosphorylation pathways (Cumaoğlu et al., 2015).

Antimicrobial Activity

Hybrid Quinoline-Sulfonamide complexes have shown promising antimicrobial activity. A study by Diaconu et al. (2020) on hybrid quinoline-sulfonamide complexes with different metal ions (Zn2+, Cu2+, Co2+, and Cd2+) derivatives reported excellent antibacterial activity against Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans. This highlights the potential of quinolin-8-yl derivatives as antimicrobial agents (Diaconu et al., 2020).

Material Science and Chemistry Applications

Quinolin-8-yl derivatives have also been studied for their applications in material science, particularly in the synthesis of new compounds with potential electronic and photonic properties. For instance, the synthesis and properties of salt and inclusion compounds of 8-hydroxyquinoline-based amides have been explored, showing that these compounds form gels and crystalline solids under specific conditions, indicating their potential utility in material science applications (Karmakar et al., 2007).

properties

IUPAC Name

quinolin-8-yl 4-chloro-3-propoxybenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClNO4S/c1-2-11-23-17-12-14(8-9-15(17)19)25(21,22)24-16-7-3-5-13-6-4-10-20-18(13)16/h3-10,12H,2,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKZSZWYZJBMRKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=CC(=C1)S(=O)(=O)OC2=CC=CC3=C2N=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Quinolin-8-yl 4-chloro-3-propoxybenzene-1-sulfonate

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